2-Chloro-3-thiocyanatopyrazine
Description
Properties
Molecular Formula |
C5H2ClN3S |
|---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
(3-chloropyrazin-2-yl) thiocyanate |
InChI |
InChI=1S/C5H2ClN3S/c6-4-5(10-3-7)9-2-1-8-4/h1-2H |
InChI Key |
FOEBLINUWMPEDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)SC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-Chloro-3-thiocyanatopyrazine are best understood by comparing it with pyrazine derivatives bearing substituents at positions 2 and 3. Below is a systematic analysis:
Substituent-Driven Reactivity
A. 2-Amino-3-chloropyrazine (C₄H₄ClN₃)
- Structure: Chlorine at position 2, amino (-NH₂) at position 3.
- However, it reduces electrophilicity compared to thiocyanate .
- Applications : Primarily used in the synthesis of fused heterocycles (e.g., triazepines) via hydrazine-mediated cyclizations .
B. 3-Chloropyrazine-2-carbonitrile (C₅H₂ClN₃)
- Structure : Nitrile (-CN) at position 2, chlorine at position 3.
- Properties : The electron-withdrawing nitrile group amplifies electrophilicity at position 3, favoring nucleophilic aromatic substitution. This contrasts with the thiocyanate group, which participates in both nucleophilic and radical reactions .
- Applications : Intermediate in agrochemicals and ligands for metal catalysis .
C. 2-Chloro-3-phenylsulfanylpyrazine (C₁₀H₇ClN₂S)
- Structure : Phenylthio (-SPh) at position 3.
- Properties : The bulky phenylthio group introduces steric hindrance, reducing reactivity at position 3. The LogP value (3.28) indicates higher lipophilicity than this compound, making it suitable for lipid-soluble drug candidates .
Functional Group Impact on Reactivity
Spectroscopic Differentiation
- Challenges: notes that pyrazine derivatives (e.g., this compound) may be isomeric with triazepines, complicating NMR differentiation. Mass spectrometry and X-ray crystallography are critical for unambiguous identification .
Q & A
Q. Basic
Q. Advanced
- Waste disposal : Neutralize reaction mixtures with NaHCO₃ before disposal to prevent HCN release.
- Storage : Store under argon at -20°C to prevent degradation; monitor via periodic NMR for stability .
What are the unexplored therapeutic applications of this compound?
Basic
Preliminary studies suggest activity against kinase targets (e.g., JAK3) due to pyrazine’s affinity for ATP-binding pockets. Further screening in neurodegenerative models (e.g., Alzheimer’s) is warranted .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
